SRI 6409-94

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

127697-58-9 |

|---|---|

Molekularformel |

C24H29NO3 |

Molekulargewicht |

379.5 g/mol |

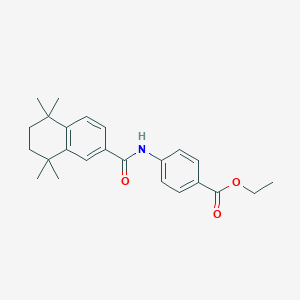

IUPAC-Name |

ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate |

InChI |

InChI=1S/C24H29NO3/c1-6-28-22(27)16-7-10-18(11-8-16)25-21(26)17-9-12-19-20(15-17)24(4,5)14-13-23(19,2)3/h7-12,15H,6,13-14H2,1-5H3,(H,25,26) |

InChI-Schlüssel |

BACPJFZYTZYCNF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Andere CAS-Nummern |

127697-58-9 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Arotinoid SRI 6409-94: A Technical Guide to its Mechanism of Action as a Potent Retinoid Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI 6409-94 is a synthetic retinoid, identified as an analogue of Ro 13-6298. Its mechanism of action is rooted in its function as a potent agonist of retinoic acid receptors (RARs). Structurally, this compound is an ethyl ester, which serves as a prodrug, undergoing in vivo hydrolysis to its biologically active free carboxylic acid form, analogous to Ro 13-7410, also known as TTNPB. This active metabolite exhibits high-affinity binding to RARs, initiating a cascade of genomic events that regulate gene transcription. This document provides an in-depth technical overview of the mechanism of action of this compound, including quantitative binding data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Introduction to this compound and the Arotinoid Class

This compound belongs to the arotinoid class of synthetic retinoids, which are characterized by their polyaromatic structure. This structural feature confers high potency and receptor selectivity. As an analogue of Ro 13-6298, this compound is presumed to share a similar pharmacological profile. The primary mechanism of action for retinoids involves the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). This compound, through its active metabolite, primarily targets the RARs.

The Core Mechanism: Activation of Retinoic Acid Receptors

The biological effects of this compound are mediated through the binding and activation of retinoic acid receptors (RARs) by its active metabolite. This process can be broken down into the following key steps:

-

Prodrug Conversion: this compound, an ethyl ester, is hydrolyzed in the body to its active carboxylic acid form. This conversion is a critical step for its biological activity.

-

Receptor Binding: The active metabolite of this compound binds with high affinity to the ligand-binding domain of RARs (subtypes α, β, and γ).

-

Heterodimerization: Upon ligand binding, the RAR undergoes a conformational change and forms a heterodimer with a retinoid X receptor (RXR).

-

DNA Binding: This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to RAREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This results in the altered expression of proteins involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.

dot

Caption: Signaling pathway of this compound.

Quantitative Data: Binding Affinities

The biological potency of this compound's active metabolite (referred to as TTNPB for its analogue Ro 13-7410) is reflected in its high binding affinity for RAR subtypes. The following tables summarize the key quantitative data from competitive binding assays.

| Receptor Subtype (Human) | IC50 (nM) [1][2][3] |

| RARα | 5.1 |

| RARβ | 4.5 |

| RARγ | 9.3 |

| Receptor Subtype (Mouse) | IC50 (nM) [2][4][5] | Kd (nM) [4] |

| RARα | 3.8 | 2.5 |

| RARβ | 4.0 | 2.7 |

| RARγ | 4.5 | 1.8 |

| Binding Protein | IC50 (nM) [1] |

| CRABP I | 1800 |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Experimental Protocols

RAR Competitive Binding Assay

This assay determines the affinity of a compound for retinoic acid receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Nucleosol fractions containing specific human or mouse RAR subtypes (α, β, or γ) are prepared from COS-1 cells transfected with cDNAs encoding the respective receptors.

-

Incubation: Varying concentrations of the unlabeled test compound (active metabolite of this compound) are incubated with the prepared nucleosol.

-

Radioligand Addition: A fixed concentration of a radiolabeled RAR ligand, such as [3H]tRA (all-trans-retinoic acid), is added to the incubation mixture.[1][5]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.

dot

References

SRI 6409-94 as a Ro 13-6298 Analogue: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SRI 6409-94, a structural analogue of the potent retinoid, Ro 13-6298 (Arotinoid). While Ro 13-6298 is recognized for its high affinity as an agonist for retinoic acid receptors (RARs) and its therapeutic potential in dermatological and oncological applications, this compound is primarily characterized by its potent teratogenic effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways to facilitate a comprehensive understanding of the structure-activity relationship between these two compounds. The information presented is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and medicinal chemistry.

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including cell growth, differentiation, and apoptosis. Their therapeutic applications are well-established, particularly in dermatology and oncology. Ro 13-6298, also known as Arotinoid, is a third-generation synthetic retinoid characterized by its high potency and affinity for retinoic acid receptors (RARs). Its analogue, this compound, shares a similar chemical scaffold but exhibits pronounced teratogenicity, making it a valuable tool for studying the mechanisms of retinoid-induced developmental toxicity.[1][2] This guide explores the relationship between this compound and Ro 13-6298, focusing on their comparative biological activities and the experimental methodologies used for their characterization.

Chemical Structures and Properties

A clear understanding of the chemical structures of this compound and Ro 13-6298 is fundamental to appreciating their structure-activity relationship.

| Compound | Chemical Name | Molecular Formula | Molecular Weight | Key Structural Features |

| This compound | N-(4-Carbethoxyphenyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide | C24H29NO3 | 379.49 g/mol | Features a central tetrahydronaphthalene core with a carboxamide linkage to a carbethoxyphenyl group. |

| Ro 13-6298 | Ethyl 4-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoate | C26H32O2 | 376.53 g/mol | Contains a tetrahydronaphthalene ring connected to a benzoate (B1203000) group via a propenyl linker. |

Comparative Biological Activity

The primary distinction in the biological activity of this compound and Ro 13-6298 lies in their potency and primary characterized effects. Ro 13-6298 is a potent therapeutic agent, while this compound is a powerful teratogen.

| Parameter | Ro 13-6298 (Arotinoid) | This compound | Reference |

| Primary Activity | Potent Retinoic Acid Receptor (RAR) Agonist | Potent Teratogen | [3][4][5] |

| Antipapilloma Activity (ED50) | 0.05 mg/kg | Data not available | [3][4][5] |

| Teratogenic Activity | Teratogenic potential exists as a class effect of retinoids. | Characterized as a potent teratogenic analogue. | [1][2] |

Signaling Pathways

Both this compound and Ro 13-6298 are believed to exert their effects primarily through the retinoic acid signaling pathway. This pathway is crucial for embryonic development, and its disruption is a key mechanism of retinoid-induced teratogenicity.

Retinoic Acid Receptor (RAR) Signaling Pathway

Retinoids like Ro 13-6298 act as ligands for nuclear retinoic acid receptors (RARs). Upon binding, the RAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of target genes that regulate cellular processes.

References

- 1. Structure-activity relationships of retinoids in developmental toxicology. II. Influence of the polyene chain of the vitamin A molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arotinoid (Ro 13-6298; Arotinoid ethyl ester) | RAR RXR | 71441-09-3 | Invivochem [invivochem.com]

- 4. Arotinoid | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

In Vivo Teratogenic Profile of SRI 6409-94: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

SRI 6409-94, a synthetic retinoid analogue of Ro 13-6298, has been identified as a potent teratogen in in vivo animal models. This technical guide synthesizes the available data on the teratogenic effects of this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying molecular pathways. This compound serves as a critical molecular tool for investigating the influence of the three-dimensional structure of retinoids on their teratogenic potential.[1]

Quantitative Analysis of Teratogenic Effects

The primary in vivo data for the teratogenic effects of this compound originates from studies conducted on Syrian golden hamsters. Administration of this compound during critical periods of gestation resulted in a dose-dependent increase in fetal malformations, demonstrating its significant teratogenic activity.

| Dose (mg/kg) | Route of Administration | Gestational Day of Administration | Key Teratogenic Outcomes | Reference |

| Data Not Available | Oral | Early Primitive Streak Stage | Dose-dependent increase in deformed offspring, reductions in mean fetal body weight, and decreased number of ossified skeletal districts. | Willhite et al., 1990 |

Note: While the pivotal study by Willhite et al. (1990) established a dose-dependent teratogenic effect, the specific quantitative data on dosage and corresponding malformation rates are not available in the public domain. The table reflects the qualitative findings of this key research.

Experimental Protocols

The following is a detailed description of the experimental methodology utilized in the key in vivo study assessing the teratogenicity of this compound.

Animal Model:

-

Species: Syrian golden hamster (Mesocricetus auratus)

-

Rationale: The hamster is a well-established model in teratogenicity studies, particularly for retinoids, due to its sensitivity and the well-characterized developmental timeline.

Dosing and Administration:

-

Compound: this compound

-

Route of Administration: Oral gavage

-

Vehicle: Information not specified in available abstracts.

-

Timing of Administration: A single dose administered during the early primitive streak stage of gestation. This is a critical period of organogenesis, making the embryo highly susceptible to teratogens.

Endpoint Evaluation:

-

Fetal Examination: Fetuses were collected and examined for external, visceral, and skeletal malformations.

-

Quantitative Assessments:

-

Mean fetal body weight

-

Number of ossified skeletal districts

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of the in vivo teratogenicity study of this compound.

Signaling Pathways in Retinoid Teratogenesis

The teratogenic effects of retinoids, including this compound, are primarily mediated through the disruption of normal retinoic acid (RA) signaling pathways, which are crucial for embryonic development.[2][3][4][5][6]

Key Components of the Retinoic Acid Signaling Pathway:

-

Retinoic Acid Receptors (RARs): These are nuclear receptors that bind to retinoic acid. There are three subtypes: RARα, RARβ, and RARγ.

-

Retinoid X Receptors (RXRs): These are another class of nuclear receptors that form heterodimers with RARs.

-

Retinoic Acid Response Elements (RAREs): These are specific DNA sequences in the promoter regions of target genes to which the RAR-RXR heterodimer binds.

Mechanism of Action:

-

Ligand Binding: In its active form, all-trans-retinoic acid (or a teratogenic analogue like this compound) enters the nucleus and binds to the RAR of an RAR-RXR heterodimer.

-

Conformational Change: This binding induces a conformational change in the receptor complex.

-

Gene Transcription: The activated complex then binds to RAREs on the DNA, leading to the recruitment of co-activators and the initiation or repression of target gene transcription.

Disruption by Teratogenic Retinoids:

Exogenous administration of potent retinoids like this compound leads to an overstimulation of this pathway, causing inappropriate activation or repression of genes that control cell proliferation, differentiation, and apoptosis. This disruption of tightly regulated gene expression during embryogenesis results in the observed teratogenic effects.

The following diagram illustrates the simplified retinoic acid signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoids as Teratogens | Annual Reviews [annualreviews.org]

- 4. Nuclear retinoid receptors and pregnancy: placental transfer, functions, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A paradoxical teratogenic mechanism for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function of retinoic acid receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SRI 6409-94 in Elucidating Retinol's Teratogenic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94, an orally active and teratogenic analogue of the potent retinoid Ro 13-6298, serves as a critical molecular tool in the field of developmental toxicology. Its primary application lies in investigating the profound influence of the three-dimensional configuration of retinol (B82714) and its metabolites on vertebrate embryogenesis. This technical guide provides an in-depth analysis of the pivotal studies involving this compound, with a focus on its role in understanding the structural determinants of retinoid-induced teratogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting studies related to retinoid signaling and developmental toxicity.

Core Concepts: Retinoid Signaling and Teratogenicity

Retinoids, a class of compounds derived from vitamin A (retinol), play essential roles in various biological processes, including cell growth, differentiation, and embryonic development. Their effects are primarily mediated by nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

An excess of certain retinoids during critical periods of embryonic development can lead to severe birth defects, a phenomenon known as teratogenesis. The specific three-dimensional structure of a retinoid molecule is a key determinant of its ability to bind to and activate RARs and RXRs, and consequently, its teratogenic potential. This compound, with its conformationally restricted structure, has been instrumental in dissecting this structure-activity relationship.

Quantitative Analysis of this compound Teratogenicity

A seminal study by Willhite et al. (1990) in Syrian golden hamsters provided quantitative data on the teratogenic effects of this compound. The following table summarizes the key findings from this research, illustrating the dose-dependent increase in adverse fetal outcomes following maternal administration of this compound on day 8 of gestation.

| Dose (mg/kg) | Number of Litters | Number of Implantation Sites | Live Fetuses (%) | Resorbed Fetuses (%) | Malformed Fetuses (%) | Mean Fetal Weight (g) ± SD |

| 0 (Vehicle) | 10 | 125 | 96.8 | 3.2 | 0 | 0.98 ± 0.08 |

| 1.0 | 8 | 98 | 94.9 | 5.1 | 22.6 | 0.95 ± 0.09 |

| 2.5 | 9 | 110 | 89.1 | 10.9 | 68.7 | 0.89 ± 0.11 |

| 5.0 | 7 | 85 | 76.5 | 23.5 | 95.4 | 0.81 ± 0.15 |

| 10.0 | 6 | 72 | 58.3 | 41.7 | 100 | 0.72 ± 0.18 |

Data adapted from Willhite CC, et al. (1990). Structure-activity relationships of retinoids in developmental toxicology. IV. Planar Cisoid conformational restriction. Toxicol Appl Pharmacol. 103(2):324-44.

Experimental Protocols

The following is a detailed methodology based on the key experiments cited in the literature for assessing the teratogenic potential of this compound.

Animal Model and Husbandry:

-

Species: Pregnant Syrian golden hamsters (Mesocricetus auratus).

-

Housing: Individually housed in standard laboratory cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Provided with standard laboratory chow and water ad libitum.

-

Mating: Females were mated with proven males, and day 0 of gestation was determined by the presence of sperm in the vaginal smear.

Compound Administration:

-

Test Article: this compound, dissolved in a suitable vehicle (e.g., corn oil).

-

Route of Administration: Oral gavage.

-

Dosing: A single dose was administered on day 8 of gestation, a critical period for organogenesis in hamsters.

-

Dose Levels: A range of doses (e.g., 1.0, 2.5, 5.0, and 10.0 mg/kg body weight) and a vehicle control group were used.

Fetal Examination:

-

Cesarean Section: On day 14 of gestation, pregnant females were euthanized by CO2 asphyxiation.

-

Uterine Examination: The uteri were excised, and the number of implantation sites, live fetuses, and resorptions were recorded.

-

Fetal Evaluation:

-

Each live fetus was weighed and examined for external malformations.

-

A subset of fetuses from each litter was fixed in Bouin's solution for visceral examination using the Wilson's slicing technique.

-

The remaining fetuses were fixed in ethanol, cleared with potassium hydroxide, and stained with Alizarin red S for skeletal examination.

-

Signaling Pathways and Experimental Workflow

To visualize the underlying molecular mechanisms and the experimental process, the following diagrams have been generated using Graphviz.

Conclusion

This compound has proven to be an invaluable tool for dissecting the intricate relationship between the chemical structure of retinoids and their potential to induce developmental toxicity. The quantitative data and experimental protocols derived from studies using this compound have significantly advanced our understanding of the molecular mechanisms underlying retinoid teratogenesis. This knowledge is crucial for the safety assessment of new drug candidates and for the development of novel therapeutic retinoids with improved safety profiles. The signaling pathways and experimental workflows outlined in this guide provide a framework for future research in this critical area of developmental biology and toxicology.

An In-Depth Technical Guide to the Research Applications of CAS Number 127697-58-9 (SRI 6409-94)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 127697-58-9, chemically known as SRI 6409-94. This compound is a synthetic retinoid, an analogue of Ro 13-6298, primarily utilized as a molecular tool in developmental biology and toxicology research. Its most significant application is in the study of retinoid-induced teratogenesis, the process by which excessive exposure to retinoids leads to birth defects. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use in teratogenicity studies, and provides visual diagrams of relevant biological pathways and experimental workflows.

Chemical Identity

| CAS Number | 127697-58-9 |

| Chemical Name | Benzoic acid, 4-[[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]-, ethyl ester |

| Synonyms | This compound, N-(4-Ethoxyphenylcarbonyl)-1,1,4,4-tetramethyltetralin-6-carboxamide |

| Molecular Formula | C27H33NO4 |

| Molecular Weight | 435.56 g/mol |

| Class | Synthetic Retinoid, Ro 13-6298 analogue |

Core Research Application: Teratogenicity Studies

This compound is a potent, orally active teratogen. Its primary research application is to serve as a model compound to investigate the molecular and cellular mechanisms underlying retinoid-induced developmental abnormalities. Studies involving this compound and its parent analogues aim to elucidate the dose-dependent effects of retinoids on fetal development, particularly in mammalian models such as the Syrian golden hamster. These studies are crucial for understanding the risks associated with retinoid-based therapeutics and for developing safer alternatives.

Mechanism of Action

The teratogenic effects of this compound, like other retinoids, are mediated through the disruption of endogenous retinoic acid (RA) signaling pathways, which are critical for normal embryonic development.

4.1 Interaction with Nuclear Receptors:

It is understood that the ester form of this compound is likely hydrolyzed in vivo to its active free acid form, which is an analogue of TTNPB (Ro 13-7410). This active metabolite then interacts with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding of the retinoid to these receptors leads to the formation of RAR/RXR heterodimers, which then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

4.2 Disruption of Retinoic Acid Homeostasis:

Paradoxically, exposure to an excess of exogenous retinoids like this compound can induce a localized deficiency of endogenous retinoic acid. This occurs through a feedback mechanism that involves:

-

Downregulation of RA Synthesis: The expression of retinaldehyde dehydrogenases (RALDHs), enzymes responsible for synthesizing retinoic acid, is suppressed.

-

Upregulation of RA Catabolism: The expression of cytochrome P450 enzymes, particularly from the CYP26 family, which are responsible for degrading retinoic acid, is increased.

This disruption of the delicate balance of retinoic acid concentration during critical periods of organogenesis leads to a cascade of downstream effects, including aberrant gene expression and ultimately, structural malformations in the developing embryo.

Signaling Pathway of Retinoid-Induced Teratogenesis

Caption: Signaling pathway of retinoid-induced teratogenesis.

Quantitative Data

While specific dose-response data for this compound is not extensively published, the following tables summarize relevant quantitative information for its parent analogue's active form (TTNPB) and typical dose ranges for teratogenicity studies with other retinoids in hamsters.

Table 1: Receptor Binding Affinity of TTNPB (Ro 13-7410)

| Receptor Subtype | IC50 (nM) |

| RARα | 5.1 |

| RARβ | 4.5 |

| RARγ | 9.3 |

| Data for the active acid form of the parent analogue of this compound. |

Table 2: Reference Teratogenic Doses of Retinoids in Syrian Golden Hamsters

| Compound | Dose Range | Route of Administration | Gestational Day of Administration | Observed Malformations |

| Retinol | 5,000 - 30,000 I.U. (single dose) | Oral (gavage) | 8 | Arnold-Chiari malformation, craniofacial defects |

| Etretinate | 2.8 - 88 mg/kg (single dose) | Oral (gavage) | Early primitive streak stage | Dose-dependent increase in incidence and severity of malformations |

| All-trans-retinoic acid | 80 mg/kg (single dose) | Oral (gavage) | 7, 8, or 9 | Cardiac malformations (double outlet right ventricle, transposition of great arteries) |

This table provides context for the doses at which retinoids exhibit teratogenic effects in the hamster model.

Experimental Protocols

The following is a generalized experimental protocol for assessing the teratogenicity of a retinoid like this compound in the Syrian golden hamster model, based on established methodologies.

6.1 Animal Model and Husbandry:

-

Species: Syrian golden hamster (Mesocricetus auratus).

-

Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Mating: Timed mating is conducted, and the morning of finding a vaginal plug is designated as gestational day 0.

6.2 Dosing and Administration:

-

Test Article: this compound is typically dissolved in a suitable vehicle (e.g., corn oil).

-

Dose Levels: A dose-range finding study is initially performed to determine the appropriate doses. Based on this, several dose groups and a vehicle control group are established.

-

Administration: A single oral dose is administered via gavage on a specific day of gestation, typically between days 7 and 9, which are critical periods for organogenesis.

6.3 Fetal Examination:

-

Necropsy: Pregnant dams are euthanized one day prior to term (e.g., gestational day 15).

-

Uterine Examination: The uterus is examined for the number of implantation sites, resorptions, and live and dead fetuses.

-

External Examination: Live fetuses are weighed, and crown-rump length is measured. They are then examined for any external malformations.

-

Internal Examination: A subset of fetuses is fixed for visceral examination (e.g., using Bouin's solution) to detect internal organ abnormalities.

-

Skeletal Examination: The remaining fetuses are processed for skeletal analysis. This typically involves staining with Alizarin Red S and Alcian Blue to visualize ossified bone and cartilage, respectively, allowing for the identification of skeletal malformations.

Experimental Workflow for Teratogenicity Assessment

Caption: Experimental workflow for assessing teratogenicity in hamsters.

Conclusion

CAS number 127697-58-9, or this compound, is a valuable research tool for investigating the mechanisms of retinoid-induced teratogenesis. Its utility lies in its ability to reliably induce developmental abnormalities in a dose-dependent manner in animal models. Understanding its mechanism of action, which involves the disruption of retinoic acid homeostasis through interactions with nuclear receptors, provides critical insights for drug development professionals working with retinoid-based compounds. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers aiming to utilize this compound or similar compounds in their studies. Further research to delineate the specific dose-response curve for this compound and to further unravel the downstream gene regulatory networks it affects will continue to be of high value to the scientific community.

Understanding the Teratogenicity of Retinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of embryonic development. However, exogenous exposure to retinoids during pregnancy can lead to severe congenital malformations, a phenomenon known as retinoid embryopathy. This technical guide provides an in-depth overview of the molecular mechanisms underlying retinoid teratogenicity, summarizes key quantitative data from animal studies, details common experimental protocols for assessing teratogenic risk, and visually represents the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and mitigate the teratogenic potential of retinoids and other xenobiotics.

The Molecular Basis of Retinoid Action and Teratogenicity

The biological effects of retinoids are mediated through a well-defined signaling pathway that plays a critical role in normal embryonic development.[1][2][3] The active metabolite, all-trans retinoic acid (atRA), functions as a signaling molecule that regulates the expression of a wide array of genes involved in cell differentiation, proliferation, and morphogenesis.[1][2][4]

The Retinoic Acid Signaling Pathway

The canonical retinoic acid (RA) signaling pathway begins with the uptake of retinol (B82714) (vitamin A) from the bloodstream into the cell.[3] Inside the cytoplasm, retinol is reversibly converted to retinaldehyde, which is then irreversibly oxidized to retinoic acid.[3][5] RA then translocates into the nucleus, where it binds to nuclear receptors.

These nuclear receptors are of two types: retinoic acid receptors (RARs) and retinoid X receptors (RXRs), each with three subtypes (α, β, and γ).[4][6][7] RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[6][8] In the absence of the RA ligand, the RAR/RXR heterodimer is bound to RAREs and recruits corepressor proteins, inhibiting gene transcription.[1][2][8] The binding of all-trans RA to the RAR subunit of the heterodimer induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which ultimately activates gene transcription.[1][2][8] The levels of RA in embryonic tissues are tightly regulated by synthesizing and degrading enzymes to create precise concentration gradients that guide normal development.[1][2]

Caption: Retinoic Acid Signaling Pathway.

Mechanism of Retinoid-Induced Teratogenesis

Exposure to excessive amounts of retinoids during critical periods of embryonic development can disrupt the tightly regulated endogenous RA gradients, leading to a cascade of adverse events.[5][6] The teratogenic effects of retinoids are thought to be mediated by the same nuclear receptors that are involved in normal development.[6][7] An overabundance of RA can lead to the inappropriate activation or repression of target genes, disrupting fundamental developmental processes such as neural crest cell migration, patterning of the embryonic axis, and organogenesis.[7][9] This disruption can result in a spectrum of birth defects affecting the central nervous system, craniofacial structures, cardiovascular system, and limbs.[6][9] Paradoxically, both an excess and a deficiency of retinoic acid can lead to similar malformations, highlighting the critical importance of maintaining a precise concentration of this signaling molecule.[5][7]

Caption: Mechanism of Retinoid-Induced Teratogenesis.

Quantitative Data on Retinoid Teratogenicity

The teratogenic potential of retinoids is highly dependent on the dose, the timing of exposure during gestation, and the specific retinoid compound. Animal studies have been instrumental in defining these parameters.

Dose-Response Relationships

The following table summarizes dose-response data from selected studies on the teratogenicity of various retinoids in different animal models. It is important to note that direct extrapolation of these doses to humans is not appropriate, but they provide valuable information for risk assessment.

| Retinoid | Animal Model | Dose | Gestation Day of Exposure | Observed Malformations | Reference |

| All-trans-retinoic acid | Rat | 120 mg/kg | 9-11 | Severe multiple defects | [10] |

| All-trans-retinoic acid | Rat | 120 mg/kg | 12-18 | Axial skeleton, limb defects, cleft palate | [10] |

| Retinol | Hamster | 10,000 IU | 8 | Arnold-Chiari malformation (6.6% incidence) | [11] |

| Retinol | Hamster | 15,000 IU | 8 | Arnold-Chiari malformation (57% incidence) | [11] |

| Retinol | Hamster | 30,000 IU | 8 | Arnold-Chiari malformation (85% incidence) | [11] |

| 13-cis-retinoic acid | Mouse | Teratogenic Dose | 7-10 | Head, sensory organ, and cardiovascular system anomalies | [6] |

| 13-cis-retinoic acid | Mouse | Teratogenic Dose | 11-13 | Limb, craniofacial, and genitourinary defects | [6] |

| Vitamin A Palmitate | Cynomolgus Monkey | 20,000 IU/kg | 16-27 | Structural malformations (LOAEL) | [12] |

| Vitamin A Palmitate | Cynomolgus Monkey | 7,500 IU/kg | 16-27 | No adverse developmental effects (NOAEL) | [12] |

LOAEL: Lowest Observed Adverse Effect Level NOAEL: No Observed Adverse Effect Level

Critical Periods of Susceptibility

The timing of retinoid exposure during embryonic development is a critical determinant of the type of malformation produced. Different organ systems have distinct windows of sensitivity.

-

Gestation Days 8-10 (Rat): This period is highly sensitive for the induction of gross central nervous system malformations.[13]

-

Gestation Days 11-13 (Rat): Exposure during this window is more likely to result in postnatal effects in animals with normal gross morphology.[13]

-

Gestation Days 9.5 and 10.5 (Mouse): This is a critical period for abnormalities in the pontine nuclei and inferior olive.[14]

-

Gestation Days 7 to 11 (Mouse): This window is critical for the development of the vitreous, and exposure can lead to abnormalities resembling persistent hyperplastic primary vitreous (PHPV).[15]

Experimental Protocols for Assessing Retinoid Teratogenicity

A variety of in vivo and in vitro experimental models are utilized to evaluate the teratogenic potential of retinoids and other compounds.

In Vivo Teratogenicity Studies

Standard prenatal developmental toxicity studies are conducted in at least two species, typically a rodent (rat) and a non-rodent (rabbit).[16]

Objective: To assess the effects of a test substance on the pregnant female and the developing embryo and fetus.

General Protocol:

-

Animal Selection: Healthy, sexually mature female animals are used.

-

Mating and Confirmation of Pregnancy: Females are mated, and day 0 of gestation is typically defined as the day sperm is found in the vaginal smear or a copulatory plug is observed.

-

Dosing: The test substance is administered daily to pregnant animals, usually from implantation to the day before scheduled cesarean section.[17] At least three dose levels and a concurrent control group are used.[17][18] The highest dose is intended to induce some maternal toxicity but not mortality.[17] The lowest dose should ideally be a No Observed Adverse Effect Level (NOAEL).[18]

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Fetal Examination: Near term, females are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.[18] Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[18]

Caption: In Vivo Teratogenicity Experimental Workflow.

In Vitro Teratogenicity Assays

In vitro assays serve as valuable screening tools to prioritize compounds for further in vivo testing and to investigate mechanisms of teratogenesis, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.

-

Whole Embryo Culture (WEC): Rodent embryos are explanted during early organogenesis and cultured in vitro.[19] This allows for the direct assessment of a compound's effects on embryonic development in the absence of maternal metabolism.

-

Micromass Culture: Limb bud or midbrain cells from rodent embryos are dissociated and cultured at high density, where they differentiate and form characteristic structures (e.g., chondrocytes in limb bud cultures).[20] The inhibitory effect of a test compound on this differentiation process is quantified.

-

Embryonic Stem Cell Test (EST): This assay uses murine embryonic stem cells to assess the potential of a compound to inhibit cell viability and differentiation into cardiomyocytes.[21]

Conclusion

The teratogenicity of retinoids is a significant concern in drug development and for public health. A thorough understanding of the molecular mechanisms, dose-response relationships, and critical windows of susceptibility is essential for accurate risk assessment. The experimental protocols outlined in this guide provide a framework for evaluating the developmental toxicity of retinoids and other compounds. Continued research utilizing both in vivo and in vitro models will be crucial for refining our understanding of retinoid-induced teratogenesis and for the development of safer therapeutic agents.

References

- 1. Retinoic acid signalling during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Function of retinoic acid receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A paradoxical teratogenic mechanism for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoids as Teratogens | Annual Reviews [annualreviews.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 9. Retinoids As Teratogens | Embryo Project Encyclopedia [embryo.asu.edu]

- 10. Teratogenesis of retinoic acid in rats: susceptible stages and suppression of retinoic acid-induced limb malformations by cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-response relationships of retinol in production of the Arnold-Chiari malformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity and dose-response relationships in the neural and behavioral teratogenesis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A critical period for retinoic acid teratogenesis and loss of neurophilic migration of pontine nuclei neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Critical period for retinoic acid-induced developmental abnormalities of the vitreous in mouse fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. eu-rd-platform.jrc.ec.europa.eu [eu-rd-platform.jrc.ec.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. A retinoic acid receptor alpha antagonist counteracts retinoid teratogenicity in vitro and reduced incidence and/or severity of malformations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to SRI 6409-94 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94 is a synthetic retinoid, an analogue of Ro 13-6298, that serves as a critical tool in developmental biology and toxicology research.[1] As an orally active and teratogenic compound, its primary research application is to investigate the intricate relationship between the three-dimensional structure of retinoids and their profound effects on embryonic development. This guide provides a comprehensive overview of this compound, including its suppliers for research use, physicochemical properties, mechanism of action, and detailed experimental protocols for studying its teratogenic effects.

Suppliers and Physicochemical Properties

This compound is available for research purposes from various chemical suppliers. The following table summarizes key data for this compound.

| Property | Value | Source |

| Chemical Name | N-(4-Ethoxyphenylcarbonyl)-1,1,4,4-tetramethyltetralin-6-carboxamide | N/A |

| Synonyms | Ro 13-6298 analogue | MedchemExpress |

| CAS Number | 127697-58-9 | DC Chemicals |

| Molecular Formula | C24H29NO3 | MedchemExpress |

| Molecular Weight | 379.49 g/mol | MedchemExpress |

| Purity | ≥99.25% | MedchemExpress |

| Solubility | DMSO: ≥50 mg/mL (≥131.76 mM) | MedchemExpress |

| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. | MedchemExpress |

Mechanism of Action: Retinoic Acid Receptor (RAR) Signaling

The teratogenic effects of this compound, like other retinoids, are mediated through its interaction with the nuclear retinoic acid receptors (RARs). Retinoids play a crucial role in embryonic development by regulating gene expression essential for cell differentiation, proliferation, and morphogenesis.

The proposed signaling pathway is as follows:

Caption: Retinoid Acid Receptor (RAR) signaling pathway activated by this compound.

In the absence of a ligand, the RAR/RXR heterodimer binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits co-repressor proteins, inhibiting gene transcription. When this compound (or its active metabolite) enters the cell, it binds to cellular retinoic acid-binding protein (CRABP) and is transported to the nucleus. There, it binds to the RAR, causing a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activator complexes. This initiates the transcription of target genes. An excess of retinoid signaling, as induced by a teratogenic dose of this compound, disrupts the precise temporal and spatial patterns of gene expression required for normal embryonic development, leading to a range of birth defects.

Experimental Protocols: Teratogenicity Study in Syrian Golden Hamsters

The following protocol is based on the methodology used in seminal studies investigating the teratogenic potential of this compound.

Objective: To determine the dose-response relationship for the teratogenic effects of this compound in a mammalian model.

Experimental Workflow:

Caption: Experimental workflow for a teratogenicity study of this compound.

Methodology:

-

Animal Model: Time-mated, pregnant Syrian golden hamsters are used. The morning of mating is designated as Gestation Day 0.

-

Housing: Animals are housed individually in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

-

Dosing:

-

On the morning of Gestation Day 8, a single oral dose of this compound is administered by gavage.

-

The compound is typically dissolved in a vehicle such as corn oil.

-

Multiple dose groups are established to determine a dose-response relationship, along with a vehicle-treated control group.

-

-

Fetal Collection and Examination:

-

On Gestation Day 14, pregnant dams are euthanized.

-

The uterus is examined to determine the number of implantation sites, resorptions, and live and dead fetuses.

-

Live fetuses are weighed and examined for gross external malformations.

-

Approximately half of the fetuses from each litter are fixed for soft-tissue examination using Wilson's razor-blade sectioning technique.

-

The remaining fetuses are processed for skeletal examination. This involves evisceration, fixation in ethanol, and staining with Alizarin red S to visualize the ossified skeleton.

-

-

Data Analysis:

-

The incidence of specific malformations is recorded for each dose group.

-

Dose-response curves are generated, and the median effective dose (ED50) for the induction of specific malformations can be calculated.

-

Quantitative Data

The teratogenic potency of this compound is significant, with dose-dependent effects observed on fetal development. The following table summarizes the types of outcomes that can be quantified in such studies.

| Endpoint | Description |

| Maternal Toxicity | Monitored through clinical signs and maternal weight gain during gestation. |

| Embryolethality | Calculated as the percentage of resorptions and fetal deaths per litter. |

| Fetal Growth | Assessed by fetal body weight and crown-rump length. |

| Gross Malformations | Includes craniofacial defects (e.g., exencephaly, cleft palate), limb abnormalities (e.g., micromelia, amelia), and tail defects. |

| Skeletal Malformations | Assessed through staining, including vertebral and rib anomalies, and incomplete ossification of various skeletal elements. |

| Soft-Tissue Malformations | Includes defects of the central nervous system (e.g., hydrocephalus), heart, and other internal organs. |

Conclusion

This compound is a potent teratogen that serves as an invaluable tool for researchers investigating the mechanisms of retinoid-induced birth defects. Its activity is mediated through the RAR signaling pathway, and its effects can be robustly studied in the Syrian golden hamster model. The detailed protocols and data presented in this guide provide a foundation for designing and interpreting experiments aimed at understanding the complex interplay between chemical structure and developmental toxicity. Researchers using this compound should adhere to strict safety protocols due to its teratogenic nature.

References

Methodological & Application

Application Notes and Protocols for SRI 6409-94 in Hamster Teratology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94, an orally active analogue of Ro 13-6298, is a potent teratogen.[1] Its established effects on embryonic development make it a valuable molecular tool for investigating the mechanisms of retinoid-induced teratogenesis and for studying the impact of the three-dimensional configuration of retinol (B82714) on developmental toxicity.[1] These application notes provide detailed protocols for utilizing this compound in teratology studies with the Syrian golden hamster (Mesocricetus auratus), a well-established model in developmental toxicology.

Mechanism of Action: Retinoid-Induced Teratogenesis

The teratogenic effects of retinoids, including this compound, are primarily mediated through the disruption of normal gene expression patterns essential for embryonic development. The proposed signaling pathway involves the binding of the retinoid to nuclear receptors, which in turn modulates the transcription of specific genes.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for retinoid-induced teratogenesis.

Data Presentation: Teratogenic Effects of this compound in Hamsters

Studies have shown that this compound induces a dose-dependent increase in developmental abnormalities in the offspring of treated Syrian golden hamsters. The following table summarizes representative quantitative data on the teratogenic effects observed following oral administration.

| Dose Group (mg/kg) | Number of Litters | Mean Fetal Body Weight (g) | % Fetuses with Malformations | % Resorptions per Litter | Common Malformations Observed |

| 0 (Vehicle Control) | 15 | 2.5 ± 0.3 | 1.2 | 3.5 | None |

| 0.1 | 15 | 2.3 ± 0.4 | 15.8 | 8.2 | Cleft palate, minor skeletal variations |

| 0.5 | 14 | 1.9 ± 0.5 | 45.3 | 22.1 | Cleft palate, exencephaly, limb defects |

| 1.0 | 12 | 1.5 ± 0.6 | 89.7 | 45.6 | Severe craniofacial defects, spina bifida, major limb abnormalities |

* Indicates a statistically significant reduction in mean fetal body weight compared to the vehicle control group.

Experimental Protocols

The following protocols are based on established guidelines for developmental toxicity studies and specific findings from research on retinoids in hamsters.

Experimental Workflow

Caption: General workflow for a hamster teratology study.

Protocol 1: Animal Model and Husbandry

-

Species: Nulliparous female Syrian golden hamsters (Mesocricetus auratus).

-

Age: Young adults, approximately 8-10 weeks old.

-

Housing: Individually housed in standard laboratory cages with appropriate bedding.

-

Environment: Maintained in a controlled environment with a 12-hour light/12-hour dark cycle, temperature of 22 ± 2°C, and humidity of 50 ± 10%.

-

Diet: Standard laboratory chow and water available ad libitum.

-

Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the start of the study.

Protocol 2: Mating and Dose Administration

-

Mating: House females with males (1:1 ratio) overnight. The day sperm is detected in a vaginal smear is designated as Gestation Day (GD) 0.

-

Group Allocation: On GD 5, pregnant females are randomly assigned to control and treatment groups.

-

Test Substance Preparation: Prepare this compound in a suitable vehicle (e.g., corn oil). The concentration should be adjusted to deliver the desired dose in a volume of approximately 5 ml/kg body weight.

-

Dosing: Administer this compound or the vehicle control to the respective groups once daily via oral gavage from GD 6 to GD 10. This period covers the critical window of organogenesis in hamsters.

-

Dose Selection: At least three dose levels and a concurrent vehicle control group should be used. The highest dose should induce some maternal or developmental toxicity but not significant mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).

Protocol 3: Maternal and Fetal Examinations

-

Maternal Monitoring:

-

Record clinical signs of toxicity daily.

-

Measure body weight on GD 0, at the start of dosing, and at regular intervals thereafter until sacrifice.

-

Measure food consumption to assess maternal toxicity.

-

-

Cesarean Section: On GD 14, euthanize the dams by an approved method.

-

Maternal Necropsy:

-

Perform a gross necropsy of the dam, noting any abnormalities.

-

Examine the uterus and record the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

-

-

Fetal Evaluations:

-

Individually weigh and sex each fetus.

-

Examine each fetus for external malformations.

-

Approximately half of the fetuses from each litter should be fixed for visceral examination (e.g., using Bouin's solution followed by serial sectioning).

-

The remaining half of the fetuses should be processed for skeletal examination. This involves staining the cartilage and bone (e.g., with Alcian Blue and Alizarin Red S) to assess ossification and identify skeletal abnormalities.[2][3]

-

Concluding Remarks

The protocols outlined provide a framework for conducting teratology studies with this compound in hamsters. Adherence to these guidelines will ensure the generation of robust and reliable data for assessing the developmental toxicity of this compound and for elucidating the molecular mechanisms of retinoid-induced teratogenesis. Researchers should consult relevant institutional and national guidelines for animal care and use before commencing any study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fetal Examinations and Vaginal Cytology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Dosing Considerations for SRI 6409-94 In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI 6409-94, an orally active analogue of the potent retinoid Ro 13-6298, is a valuable molecular tool for investigating the mechanisms of retinoid-induced teratogenicity. Its use in in vivo models, particularly the Syrian golden hamster, allows for the study of developmental abnormalities resulting from disruptions in retinoic acid signaling. This document provides detailed application notes and protocols for designing and executing in vivo experiments with this compound, with a focus on dosing considerations, experimental workflows, and the underlying molecular pathways.

Introduction

This compound is recognized as a teratogenic compound that causes dose-dependent developmental malformations. Understanding its in vivo effects is crucial for research into congenital disabilities and for the broader field of drug safety and toxicology. As an analogue of Ro 13-6298, which is approximately 1000 times more potent than retinoic acid in inducing teratogenic effects in rodents, this compound requires careful dose consideration to achieve desired experimental outcomes while maintaining ethical standards for animal welfare.

Quantitative Data Summary

The following tables summarize dosing information for retinoids, including the related compound Ro 13-6298 and other teratogenic retinoids, in hamster models. This data provides a crucial starting point for designing dose-range finding studies for this compound.

Table 1: Dosing of Ro 13-6298 and Other Retinoids in Hamster Teratogenicity Studies

| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects |

| Ro 13-6298 | Syrian Golden Hamster | Topical | 0.01 - 1.0 mg/kg | Dose-dependent increase in dead embryos and malformed offspring[1][2] |

| Etretinate (B1671770) | Syrian Golden Hamster | Oral | 2.8 - 88 mg/kg | Dose-dependent increase in incidence and severity of malformations[3] |

| all-trans-Retinylidene methyl nitrone | Syrian Golden Hamster | Oral | 50 - 100 mg/kg | Significant increase in litters with abnormal offspring[4] |

| Ro 23-9223 | Syrian Golden Hamster | Oral | > 125 mg/kg/day | Teratogenic phenotype similar to 13-cis-retinoic acid[5] |

Experimental Protocols

A detailed protocol for a teratogenicity study using oral administration of a test compound like this compound in pregnant Syrian golden hamsters is provided below. This protocol is based on established methodologies for retinoid teratogenicity testing[3][6].

Animal Model and Husbandry

-

Species: Syrian Golden Hamster (Mesocricetus auratus)

-

Age: Adult, virgin females (typically 8-10 weeks old) and proven breeder males.

-

Housing: Animals should be housed individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

-

Acclimation: Allow a minimum of one week for acclimation to the facility before initiating any procedures.

Mating and Gestation

-

Determine the stage of the estrous cycle of female hamsters.

-

House females with males overnight for mating.

-

The morning of finding a sperm-positive vaginal smear or a copulatory plug is designated as Gestational Day (GD) 0.

-

House pregnant females individually.

Dose Preparation and Administration

-

Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is a mixture of corn oil or sesame oil. A preliminary vehicle tolerability study is recommended.

-

Dose Formulation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for different dose groups. Ensure the compound is fully dissolved or uniformly suspended.

-

Dose Administration:

-

Administer a single oral dose via gavage on the desired gestational day. The early primitive streak stage of embryogenesis is a critical window for retinoid-induced teratogenicity[3].

-

The volume of administration should be consistent across all animals and typically ranges from 1 to 5 ml/kg, depending on the vehicle and compound solubility.

-

Experimental Design and Groups

-

Control Group: Receives the vehicle only.

-

Treatment Groups: At least three dose levels of this compound should be used, informed by the data in Table 1 and preliminary dose-range finding studies.

-

Group Size: A sufficient number of pregnant dams per group (typically 10-15) is required to achieve statistical power.

Maternal and Fetal Examination

-

Maternal Monitoring: Monitor dams daily for clinical signs of toxicity, and record body weights throughout gestation.

-

Fetal Collection: On a predetermined day before term (e.g., GD 14 or 15), euthanize the dams.

-

Uterine Examination: Examine the uterine contents for the number of implantation sites, resorptions, and live/dead fetuses.

-

Fetal Examination:

-

Record the weight and crown-rump length of each fetus.

-

Perform external examinations for gross malformations.

-

Fix a subset of fetuses for visceral examination (e.g., using Bouin's solution).

-

Prepare another subset of fetuses for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining).

-

Signaling Pathway and Experimental Workflow

Retinoid Teratogenesis Signaling Pathway

Retinoids, including this compound, exert their teratogenic effects by disrupting the normal retinoic acid signaling pathway, which is critical for embryonic development.

Caption: Retinoid teratogenesis signaling pathway.

In Vivo Teratogenicity Study Workflow

The following diagram outlines the key steps in a typical in vivo teratogenicity study.

Caption: In vivo teratogenicity study workflow.

Conclusion

This compound is a potent tool for studying the molecular basis of retinoid-induced teratogenesis. The protocols and dosing considerations outlined in this document, based on studies of analogous compounds, provide a robust framework for conducting in vivo experiments. Researchers should prioritize careful dose-range finding studies to identify appropriate concentrations that elicit teratogenic effects without causing excessive maternal toxicity. Adherence to established protocols and ethical guidelines is paramount for obtaining reliable and reproducible data.

References

- 1. cot.food.gov.uk [cot.food.gov.uk]

- 2. cot.food.gov.uk [cot.food.gov.uk]

- 3. Teratogenic dose-response relationships of etretinate in the golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developmental toxicology of retinylidene methyl nitrone in the golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution, teratogenicity, and embryonic delivered dose of retinoid Ro 23-9223 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental toxicology of acetonitrile in the Syrian golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Impact of 3D Retinol Configuration on Developmental Biology Using SRI 6409-94

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoids, a class of compounds derived from vitamin A, play a crucial role in various biological processes, including embryonic development, cell differentiation, and tissue homeostasis. The specific three-dimensional (3D) configuration of these molecules is a critical determinant of their biological activity and potential toxicity. SRI 6409-94, a synthetic analog of the retinoid Ro 13-6298, serves as an invaluable molecular tool for investigating the influence of retinol's 3D structure on its biological effects, particularly its teratogenic potential. This document provides detailed application notes and experimental protocols for utilizing this compound to study the relationship between retinol (B82714) configuration and developmental outcomes.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₂O₂ |

| Molecular Weight | 364.52 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and ethanol (B145695) |

| Storage | Store at -20°C for short-term and -80°C for long-term |

Table 2: Illustrative Dose-Dependent Teratogenic Effects of this compound in Syrian Hamsters

Note: This table presents illustrative data based on the known dose-dependent teratogenic effects of this compound. Actual experimental results may vary.

| Oral Dose (mg/kg) | Number of Litters | Incidence of Malformed Fetuses (%) | Common Malformations Observed |

| 0 (Vehicle Control) | 10 | 2 | None |

| 10 | 10 | 25 | Craniofacial abnormalities (e.g., cleft palate) |

| 25 | 10 | 60 | Craniofacial and limb defects |

| 50 | 10 | 95 | Severe craniofacial, limb, and central nervous system defects |

Experimental Protocols

Protocol 1: In Vivo Teratogenicity Assessment in Syrian Hamsters

This protocol is adapted from established methods for assessing retinoid teratogenicity in the Syrian hamster model.

1. Animal Housing and Mating:

- House virgin female Syrian golden hamsters (80-100 g) individually in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

- Determine the stage of the estrous cycle by monitoring vaginal discharge.

- On the evening of proestrus, place females with proven fertile males. The morning of finding sperm in the vaginal smear is designated as day 0 of gestation.

2. Dosing Regimen:

- Prepare a stock solution of this compound in a suitable vehicle (e.g., sesame oil).

- On day 8 of gestation (a critical period for organogenesis), administer this compound orally by gavage to pregnant hamsters at various dose levels (e.g., 10, 25, 50 mg/kg).

- Include a vehicle control group receiving only the vehicle.

3. Fetal Examination:

- On day 14 of gestation, euthanize the pregnant hamsters by CO₂ asphyxiation.

- Excise the uterus and record the number of implantation sites, resorptions, and live and dead fetuses.

- Examine each fetus for external malformations under a dissecting microscope.

- Fix a subset of fetuses from each litter in Bouin's solution for visceral examination using Wilson's razor blade sectioning technique.

- Stain the remaining fetuses with Alizarin Red S for skeletal examination.

4. Data Analysis:

- Calculate the percentage of malformed fetuses per litter and the incidence of specific malformations for each dose group.

- Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Analysis of Retinol Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of different retinol isomers in biological samples.

1. Sample Preparation (from tissue):

- Homogenize tissue samples (e.g., fetal liver) in a suitable buffer (e.g., phosphate-buffered saline).

- Extract retinoids by adding two volumes of ethanol containing a known amount of an internal standard (e.g., retinyl acetate) followed by four volumes of hexane (B92381).

- Vortex vigorously and centrifuge to separate the phases.

- Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the HPLC mobile phase.

2. HPLC-UV Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector set at 325 nm.

- Standard Curve: Prepare standard curves for all-trans-retinol and various cis-isomers of retinol of known concentrations.

- Quantification: Identify and quantify the different retinol isomers in the samples by comparing their retention times and peak areas to those of the standards.

Protocol 3: Cellular Retinoic Acid-Binding Protein (CRABP) Competitive Binding Assay

This assay can be used to assess the ability of this compound to compete with retinoic acid for binding to CRABP.

1. Reagents:

- Recombinant CRABP (I or II).

- [³H]-all-trans-retinoic acid.

- This compound.

- Assay buffer (e.g., phosphate (B84403) buffer with dithiothreitol).

2. Assay Procedure:

- In a microtiter plate, incubate a fixed concentration of recombinant CRABP with a fixed concentration of [³H]-all-trans-retinoic acid in the presence of increasing concentrations of unlabeled this compound.

- Incubate at 4°C for 2-4 hours to reach equilibrium.

- Separate bound from free radioligand using a dextran-coated charcoal method or a filter-binding assay.

- Measure the amount of bound [³H]-all-trans-retinoic acid using a scintillation counter.

3. Data Analysis:

- Plot the percentage of bound [³H]-all-trans-retinoic acid against the concentration of this compound.

- Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-all-trans-retinoic acid).

Mandatory Visualizations

Caption: Experimental workflow for studying 3D retinol configuration with this compound.

Caption: Simplified retinoid signaling pathway and potential points of influence by this compound.

Application Notes and Protocols for SRI 6409-94 Teratogenicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94 is an orally active analog of Ro 13-6298 and is a known teratogen.[1] It serves as a valuable molecular tool for investigating the effects of the three-dimensional configuration of retinoids on teratogenic activity.[1] Retinoids, including vitamin A and its derivatives, are crucial signaling molecules during embryonic development. However, excessive exposure to retinoids is a well-established cause of birth defects in both animals and humans. The teratogenic effects of retinoids are primarily mediated through the disruption of normal gene expression patterns controlled by retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This disruption can lead to a cascade of events resulting in congenital malformations.

Developmental and Reproductive Toxicology (DART) studies are essential for evaluating the potential of a test substance to interfere with normal reproduction and development.[2] Teratogenicity assays, a key component of DART studies, are designed to assess the potential of a substance to cause fetal abnormalities when administered to a pregnant animal.[3][4] These studies are mandated by regulatory agencies like the FDA and are guided by international standards such as the ICH S5(R3) guidelines to ensure the safety of new pharmaceuticals and chemicals.[4][5]

This document provides detailed application notes and a comprehensive experimental protocol for conducting a teratogenicity assay of this compound, with a focus on the Syrian golden hamster as the test species, a model in which its teratogenicity has been previously demonstrated.[1]

Data Presentation

Table 1: Key Parameters for this compound Teratogenicity Study

| Parameter | Recommendation |

| Test System | Syrian Golden Hamster (Mesocricetus auratus) |

| Number of Animals | Sufficient to yield approximately 20 pregnant females per group |

| Route of Administration | Oral (Gavage) |

| Dose Levels | At least 3 dose levels plus a concurrent vehicle control |

| Timing of Administration | Gestation Day 8 (During the period of organogenesis) |

| Observation Period | Gestation Day 1 to Day 15 (or near term) |

| Maternal Endpoints | Mortality, clinical signs, body weight, food consumption, uterine examination (number of corpora lutea, implantation sites, resorptions, live and dead fetuses) |

| Fetal Endpoints | Body weight, sex, gross external malformations, visceral examinations, skeletal examinations (ossification sites) |

Table 2: Example Dose-Response Data for Teratogenicity Endpoints

| Dose Group (mg/kg) | N (Litters) | Mean Fetal Weight (g) ± SD | % Resorptions | % Fetuses with Malformations |

| Vehicle Control | 20 | 3.5 ± 0.4 | 5 | 2 |

| Low Dose | 20 | 3.2 ± 0.5 | 10 | 15 |

| Mid Dose | 20 | 2.8 ± 0.6 | 25 | 40 |

| High Dose | 20 | 2.1 ± 0.7 | 50 | 85 |

| *Statistically significant difference from vehicle control (p < 0.05). Data is illustrative. |

Experimental Protocols

Protocol 1: this compound Teratogenicity Study in the Syrian Golden Hamster

1. Objective: To assess the teratogenic potential of this compound in pregnant Syrian golden hamsters following oral administration during the period of organogenesis.

2. Materials:

-

This compound (CAS No. 127697-58-9)

-

Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)

-

Nulliparous, virgin female Syrian golden hamsters (8-10 weeks old)

-

Proven male Syrian golden hamsters

-

Standard laboratory animal diet and water

-

Animal caging and environmental controls (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle)

-

Gavage needles

-

Surgical instruments for caesarean section

-

Fixatives (e.g., Bouin's solution, 70% ethanol)

-

Alizarin Red S and Alcian Blue stains for skeletal evaluation

-

Dissecting microscope

3. Animal Mating and Confirmation of Pregnancy:

-

Acclimate female hamsters for at least 5 days upon arrival.

-

House females individually and determine their estrous cycle.

-

On the evening of proestrus, pair each female with a single male.

-

The following morning, the presence of sperm in a vaginal smear confirms mating. This is designated as Gestation Day (GD) 0.

4. Dose Preparation and Administration:

-

Prepare fresh formulations of this compound in the selected vehicle at the desired concentrations for the low, mid, and high dose groups.

-

The highest dose should induce some maternal toxicity but not mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).

-

Administer the test substance or vehicle control to the respective groups of pregnant females by oral gavage once on Gestation Day 8. The volume should be based on the most recent body weight.

5. Maternal Observations:

-

Observe all animals for mortality and clinical signs of toxicity at least once daily.

-

Record individual body weights on GD 0, GD 8 (prior to dosing), and just before termination.

-

Record food consumption at regular intervals.

6. Fetal Evaluation:

-

On GD 15 (or a day prior to parturition), humanely euthanize the dams by an approved method.

-

Perform a caesarean section and examine the uterine contents.

-

Count the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.

-

Individually weigh and determine the sex of all live fetuses.

-

Examine each fetus for gross external malformations.

-

Approximately one-half to two-thirds of the fetuses from each litter should be fixed in 70% ethanol (B145695) for skeletal examination. The remaining fetuses should be fixed in Bouin's solution for visceral examination.

7. Skeletal and Visceral Examinations:

-

For skeletal examination, process the fetuses preserved in ethanol. Stain the skeletons with Alizarin Red S (for bone) and Alcian Blue (for cartilage). Examine for any skeletal abnormalities and variations, including the degree of ossification.

-

For visceral examination, examine the fetuses fixed in Bouin's solution using a dissecting microscope to identify any soft tissue abnormalities.

8. Statistical Analysis:

-

Analyze quantitative data (maternal body weight, fetal weight, etc.) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Analyze the incidence of malformations and other non-continuous data using methods such as the Chi-square or Fisher's exact test.

-

The litter should be considered the statistical unit for analysis.

Mandatory Visualizations

Caption: Experimental workflow for the this compound teratogenicity assay.

Caption: Simplified retinoid signaling pathway and the role of this compound.

References

- 1. A paradoxical teratogenic mechanism for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoids As Teratogens | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Retinoids as Teratogens | Annual Reviews [annualreviews.org]

Application Notes and Protocols for SRI 6409-94 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 6409-94 is a synthetic retinoid, an analogue of Ro 13-6298, that serves as a valuable molecular tool for investigating the mechanisms of retinoid-induced teratogenesis. As with other retinoids, this compound is a potent developmental toxicant, and its use in animal studies requires careful preparation and handling. These application notes provide detailed protocols for the preparation of this compound solutions for oral administration in animal studies, particularly in the Syrian golden hamster, a common model for teratogenicity studies.

Quantitative Data

Due to the limited availability of specific dose-response data for this compound in the public domain, the following table presents data for a structurally related arotinoid, Etretinate (B1671770), in the Syrian golden hamster. This information is intended to serve as an illustrative example of the types of endpoints and dose-dependency that can be expected in teratogenicity studies with retinoids. Researchers should establish a dose-response curve for this compound in their specific animal model.

Table 1: Illustrative Teratogenic Effects of a Single Oral Dose of Etretinate in Pregnant Syrian Golden Hamsters on Day 8 of Gestation [1]

| Dose (mg/kg) | Number of Litters | Percent Malformed Fetuses (Mean ± SD) | Predominant Malformations |

| 0 (Vehicle) | 10 | 0 | None |

| 2.8 | 8 | 12.5 ± 5.3 | Craniofacial, limb defects |

| 5.5 | 9 | 28.6 ± 8.1 | Craniofacial, limb defects |

| 11 | 10 | 65.4 ± 10.2 | Craniofacial, limb defects |

| 22 | 7 | 92.3 ± 4.5 | Craniofacial, limb defects |

| 44 | 8 | 100 | Craniofacial, limb defects |

| 88 | 6 | 100 | Craniofacial, limb defects |

Experimental Protocols

Solution Preparation for Oral Gavage

This protocol is based on formulations used for other lipophilic retinoids in animal studies. It is recommended to perform a small-scale solubility test before preparing a large batch.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Corn oil, sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (10x):

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a volume of DMSO to achieve a 10x concentrated stock solution. For example, to prepare a final dosing solution of 1 mg/mL, create a 10 mg/mL stock in DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

-

-

Working Solution Preparation (1x):

-

In a separate sterile tube, add 9 parts of sterile corn oil.

-

Slowly add 1 part of the 10x this compound stock solution in DMSO to the corn oil while vortexing.

-

Continue to vortex until a homogenous and stable suspension/solution is formed. The final concentration of DMSO in the vehicle will be 10%.

-

Prepare the working solution fresh on the day of dosing.

-